5-Bromo-2-fluorophenylacetyl chloride
Overview
Description
5-Bromo-2-fluorophenylacetyl chloride is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is further attached to an acetyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorophenylacetyl chloride typically involves the halogenation of phenylacetic acid derivatives. One common method is the reaction of 2-fluorophenylacetic acid with bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluorophenylacetyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of 5-bromo-2-fluorophenylethanol or other reduced derivatives.
Substitution: The acetyl chloride group can be substituted with other functional groups, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Amines and alcohols are typically used as nucleophiles, with reaction conditions varying based on the specific reagent.
Major Products Formed:
Oxidation: 5-Bromo-2-fluorophenylacetic acid
Reduction: 5-Bromo-2-fluorophenylethanol
Substitution: Amides or esters, depending on the nucleophile used
Scientific Research Applications
5-Bromo-2-fluorophenylacetyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is employed in the development of new drugs, particularly in the field of cancer research, where its derivatives may exhibit antitumor activity.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-2-fluorophenylacetyl chloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the derivative .
Comparison with Similar Compounds
5-Bromo-2-fluorophenylacetyl chloride is similar to other halogenated phenylacetyl chlorides, such as 4-bromo-2-fluorophenylacetyl chloride and 3-bromo-2-fluorophenylacetyl chloride. its unique combination of bromine and fluorine atoms on the phenyl ring gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it particularly valuable in specific applications where precise chemical behavior is required.
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-6-1-2-7(11)5(3-6)4-8(10)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXDIKSDNXMGKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.